2-Butanone, O-(triethoxysilyl)oxime

Descripción

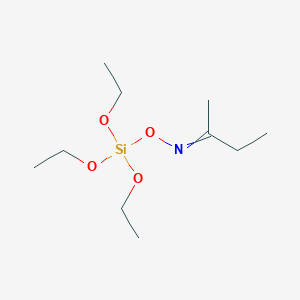

2-Butanone, O-(triethoxysilyl)oxime is a silane-modified oxime derivative of 2-butanone. These compounds feature silyl groups attached to the oxime moiety, which are critical in applications like polymer crosslinking, surface modification, and as silane coupling agents in adhesives or coatings. The triethoxysilyl group enhances hydrolytic stability and reactivity with inorganic substrates, making it valuable in industrial chemistry .

Propiedades

Número CAS |

101371-01-1 |

|---|---|

Fórmula molecular |

C10H23NO4Si |

Peso molecular |

249.38 g/mol |

Nombre IUPAC |

(butan-2-ylideneamino) triethyl silicate |

InChI |

InChI=1S/C10H23NO4Si/c1-6-10(5)11-15-16(12-7-2,13-8-3)14-9-4/h6-9H2,1-5H3 |

Clave InChI |

QQDVURZPCZXMLQ-UHFFFAOYSA-N |

SMILES |

CCC(=NO[Si](OCC)(OCC)OCC)C |

SMILES canónico |

CCC(=NO[Si](OCC)(OCC)OCC)C |

Otros números CAS |

101371-01-1 |

Pictogramas |

Irritant |

Sinónimos |

2-Butanone, O-(triethoxysilyl)oxime |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Findings from Comparisons:

Structural Influence on Reactivity and Stability: Silyl Derivatives: Compounds with silyl groups (e.g., trimethylsilyl, triethoxysilyl) exhibit enhanced hydrolytic stability compared to non-silylated analogs. The triethoxysilyl group enables covalent bonding with silica-based materials, making it suitable for surface modification . Carbamate Derivatives: Butocarboxim and Thiofanox contain carbamate groups, which confer insecticidal activity but also increase toxicity and environmental persistence. Thiofanox’s sulfone metabolite (CAS 39184-59-3) is more stable and toxic .

Applications: Industrial Use: Silylated oximes are employed in silicone rubber curing and adhesion promotion. For example, methyltris(methylethylketoxime)silane (CAS 22984-54-9) is a crosslinking agent in sealants . Agrochemicals: Methylthio-substituted oximes like Butocarboxim and Thiofanox act as systemic insecticides but require strict handling due to acute toxicity .

Toxicity and Safety: Carbamate derivatives (e.g., Butocarboxim) require P95 respirators and full protective gear during handling, as they inhibit acetylcholinesterase . Silylated oximes generally pose lower acute toxicity risks but may release hazardous gases (e.g., NOx, CO) during combustion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.